molecular formula C20H24ClN3O4S2 B2858130 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1331135-83-1

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2858130
CAS RN: 1331135-83-1
M. Wt: 470
InChI Key: WFGHMXRRCIPPSR-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O4S2 and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Clinical Use

Compounds with benzothiazole structures, similar to the query compound, are widely studied for their diverse pharmacological properties. Metoclopramide, for instance, demonstrates a range of actions in gastrointestinal disorders and exhibits interactions with dopamine receptors, which could be relevant for understanding the pharmacokinetics and pharmacodynamics of related compounds (Pinder et al., 2012).

Analytical Chemistry and Environmental Applications

Analytical methods for detecting and quantifying similar complex organic molecules in environmental samples have evolved, highlighting the significance of understanding the environmental fate, behavior, and potential impacts of such compounds. Techniques range from chromatography to spectrophotometry, addressing the need for sensitive and specific detection methods in complex matrices (Panagiotopoulos & Sempéré, 2005).

Toxicology and Safety Evaluation

Safety and toxicological evaluations are critical aspects of research for chemicals with potential pharmacological applications. Studies on compounds like methyl paraben, which share functional groups with the query compound, shed light on methodologies for assessing acute and chronic toxicity, metabolic pathways, and potential adverse effects, contributing to the safety profiling of new chemicals (Soni et al., 2002).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2.ClH/c1-22(2)11-12-23(19(24)14-7-5-8-15(13-14)29(4,25)26)20-21-18-16(27-3)9-6-10-17(18)28-20;/h5-10,13H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGHMXRRCIPPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

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